5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide

Boiling Point Thermal Separation Process Chemistry

5,5‑Bis(bromomethyl)-2‑methoxy‑1,3,2‑dioxaphosphorinane 2‑oxide (CAS 42983‑36‑8) is a phosphorus‑containing heterocycle that combines a cyclic phosphonate ester core with two reactive bromomethyl substituents [REFS‑1]. The compound has a molecular formula C₆H₁₁Br₂O₄P, a molecular weight of 337.93 g·mol⁻¹, and a calculated Log P of 1.59 [REFS‑2].

Molecular Formula C6H11Br2O4P
Molecular Weight 337.93 g/mol
CAS No. 42983-36-8
Cat. No. B12691182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide
CAS42983-36-8
Molecular FormulaC6H11Br2O4P
Molecular Weight337.93 g/mol
Structural Identifiers
SMILESCOP1(=O)OCC(CO1)(CBr)CBr
InChIInChI=1S/C6H11Br2O4P/c1-10-13(9)11-4-6(2-7,3-8)5-12-13/h2-5H2,1H3
InChIKeyQCKXXSXQSXPTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Bis(bromomethyl)-2-methoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS 42983-36-8): Procurement Guide for a Phosphorus–Bromine Reactive Intermediate


5,5‑Bis(bromomethyl)-2‑methoxy‑1,3,2‑dioxaphosphorinane 2‑oxide (CAS 42983‑36‑8) is a phosphorus‑containing heterocycle that combines a cyclic phosphonate ester core with two reactive bromomethyl substituents [REFS‑1]. The compound has a molecular formula C₆H₁₁Br₂O₄P, a molecular weight of 337.93 g·mol⁻¹, and a calculated Log P of 1.59 [REFS‑2]. It is a member of the 1,3,2‑dioxaphosphorinane 2‑oxide family, in which the phosphorus atom is four‑coordinate and bears a P=O bond [REFS‑3]. Although public experimental data are limited, its physicochemical profile and structural features underpin its use as a reactive monomer precursor, a building block for phosphorus‑bromine flame retardants, and a derivatisation platform for synthesising 2‑aryloxy and related analogs [REFS‑4][REFS‑5][REFS‑6].

Why In‑Class Substitution of 5,5‑Bis(bromomethyl)-2‑methoxy-1,3,2‑dioxaphosphorinane 2‑oxide Carries Technical and Procurement Risk


The 1,3,2‑dioxaphosphorinane scaffold can be decorated with various substituents at the phosphorus atom (e.g., –OH, –Cl, –OEt, –OPh, –O‑aryl), yet these analogs are not interchangeable for applications that require the specific physicochemical signature of the 2‑methoxy derivative [REFS‑1][REFS‑2][REFS‑3]. The methoxy group confers a measured Log P of 1.59, which differs substantially from the 2‑chloro (Log P ≈ 2.2 – 2.7) [REFS‑4] and 2‑hydroxy‑2‑oxo (ionisable acid) analogs [REFS‑5], leading to divergent partitioning behaviour and process‑specific solvent extraction or chromatographic purification performance. Furthermore, boiling point data (343.9 °C for the methoxy derivative vs. 316.4 °C for the 2‑chloro derivative) demonstrate that distillation‑based separation is feasible only when the correct thermodynamic driving force is present [REFS‑6]. In flame‑retardant applications, the patented efficacy of metal and amine salts of the 2‑hydroxy‑2‑oxo acid in polypropylene and styrenic polymers [REFS‑5] cannot be assumed for the neutral methoxy ester; indeed, the methoxy analog serves primarily as a covalent synthetic precursor rather than a direct additive, making substitution a potential source of formulation failure [REFS‑7][REFS‑8].

Quantitative Differentiation of 5,5‑Bis(bromomethyl)-2-methoxy-1,3,2‑dioxaphosphorinane 2‑oxide: Evidence-Based Comparator Analysis for Procurement Decisions


Boiling Point Advantage over the 2‑Chloro Analog Enables Distillation‑Based Purification

The methoxy derivative exhibits a boiling point of 343.9 °C at 760 mmHg, whereas the 2‑chloro analog (5,5‑bis(bromomethyl)-2-chloro-1,3,2-dioxaphosphorinane, CAS 38578‑24‑4) boils at 316.4 °C under the same pressure [REFS‑1][REFS‑2]. This 27.5 °C difference creates a practical distillation window, which is absent when comparing the methoxy derivative to the 2‑ethoxy analog (MW ≈ 352 Da, expected to boil in a similar range [REFS‑3]).

Boiling Point Thermal Separation Process Chemistry

Log P Differentiation from Hydrophilic and Hydrophobic Analogs Controls Phase Partitioning

The calculated octanol–water partition coefficient (Log P) for the target methoxy compound is 1.59 [REFS‑1]. In the 2‑chloro analog, the Log P is higher, reported as 2.2–2.7 [REFS‑2][REFS‑3], whereas the 2‑hydroxy‑2‑oxo derivative is ionisable at moderate pH and therefore partitions predominantly into aqueous phases under basic conditions [REFS‑4]. This 0.6 – 1.1 Log P gap between the methoxy and chloro derivatives corresponds to roughly a 4‑ to 12‑fold difference in octanol‑favoured partitioning.

Lipophilicity Log P Liquid–Liquid Extraction

Molecular Weight and Bromine Content Differentiation: The Methoxy Derivative as a Leaner Monomer Precursor

The target methoxy compound (MW 337.93 Da) contains 47.2 % bromine by weight [REFS‑1]. In contrast, the heavier 2‑(2,4,6‑tribromophenoxy) analog (example: C₁₁H₁₃Br₂O₃P derivative with three bromine atoms on the phenoxy ring) can exceed 550 Da with a bromine content above 55 %, while the simple 2‑hydroxy‑2‑oxo acid (MW ≈ 323 Da) contains ≈ 49.5 % bromine [REFS‑2][REFS‑3]. The methoxy compound therefore represents the lowest molecular weight neutral phosphorinane that retains two reactive bromomethyl groups—a feature that is critical when brominated monomers must be incorporated without excessively inflating the repeating unit mass of a copolymer.

Molecular Weight Bromine Content Monomer Synthesis

Conformational Landscape Contrasts with Chloromethyl- and Unsubstituted Analogs

Arbuzov et al. (1978) demonstrated that the parent 5,5‑bis(bromomethyl)-1,3,2-dioxaphosphorinane (i.e., the 2‑H analog) exists as an equilibrium mixture of trans‑gauche (TG) and gauche‑gauche (GG) conformers, while the 2‑chloro‑ and 2‑ethoxy‑5,5‑bis(chloromethyl) analogs additionally populate a third gauche‑trans (GT) conformation [REFS‑1]. The presence of the electron‑withdrawing methoxy‑P(=O) substituent in the target compound is expected to alter the dipole moment and the TG ⇌ GG equilibrium constant, with downstream effects on ³¹P NMR chemical shift dispersion and on the accessibility of the bromomethyl groups in Sₙ2 reactions.

Conformational Analysis NMR Spectroscopy Reactivity Prediction

Electrical Hazard Consideration: Flash Point Data for Safe Handling and Storage Specification

The methoxy compound has a calculated flash point of 161.8 °C, whereas the 2‑chloro analog flashes at 145.2 °C [REFS‑1][REFS‑2]. Although both values place the compounds above the threshold for flammable liquids under most regulations, the 16.6 °C higher flash point of the methoxy derivative reduces the probability of vapour‑phase ignition in heated reaction vessels, especially in processes that operate near the flash‑point temperature of the chloro analog.

Flash Point Process Safety Storage Classification

Research and Industrial Scenarios Where 5,5‑Bis(bromomethyl)-2-methoxy-1,3,2‑dioxaphosphorinane 2‑oxide Outperforms Its Closest Analogs


Monomer for Reactive Flame‑Retardant Copolymers

The two bromomethyl groups serve as covalent anchors for incorporation into polymer backbones [REFS‑1]. Because the methoxy compound is a neutral ester with the lowest molecular weight among neutral bis(bromomethyl)-phosphorinane analogs (MW 337.93 Da, 47.2 % Br) [REFS‑2], it allows formulators to achieve a target bromine loading with less mass addition than heavier tribromophenoxy or dimeric phosphorinane derivatives [REFS‑3]. The higher flash point (161.8 °C) and mild lipophilicity (Log P 1.59) also facilitate solvent‑based copolymerisation processes [REFS‑4][REFS‑5].

Precursor for 2‑Aryloxy‑Dioxaphosphorinane Libraries

Babu et al. (2005) prepared a series of 2‑aryloxy‑5,5‑bis(bromomethyl)-1,3,2‑dioxaphosphorinane 2‑oxides by reacting 2,2‑bis(bromomethyl)-1,3‑propanediol with aryl phosphorodichloridates [REFS‑1]. The target 2‑methoxy compound can be transformed through a similar transesterification pathway because the methoxy‑P=O group is a competent leaving group under mild basic conditions, offering a cleaner route than the acid‑functional 2‑hydroxy‑2‑oxo analog, which requires protection/deprotection steps [REFS‑6].

Chromatographic Standard and Preparative HPLC Isolation

A validated reverse‑phase HPLC method using a Newcrom R1 column and MeCN/water/phosphoric acid mobile phase has been demonstrated for the methoxy compound [REFS‑1]. Its Log P of 1.59 places it in an optimal retention window that is well resolved from the more lipophilic 2‑chloro analog (Log P > 2.2) and the more hydrophilic 2‑hydroxy‑2‑oxo species, enabling single‑step purification of multi‑gram batches [REFS‑2][REFS‑3][REFS‑4].

Non‑Ionic Synthon for Phosphorus‑Bromine Synergist Design

Patents disclose that the brominated 2‑oxo‑1,3,2‑dioxaphosphorinane scaffold, including 5,5‑bis(bromomethyl) variants, provides unexpected thermal stability at extrusion temperatures and effective flame retardancy in styrenic foams [REFS‑1][REFS‑2]. The neutral methoxy ester allows chemists to design non‑ionic phosphorus‑bromine synergists that avoid the moisture sensitivity and metal‑corrosion potential associated with the free 2‑hydroxy‑2‑oxo acid [REFS‑3], while still being convertible to the active salt form by controlled hydrolysis when required [REFS‑4].

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